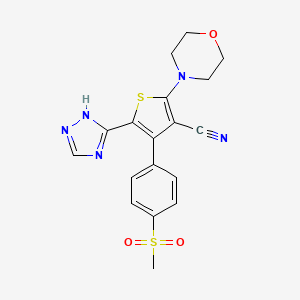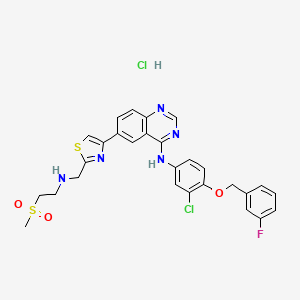
ML RR-S2 CDA (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML RR-S2 CDA (ammonium salt) is a synthetic cyclic dinucleotide that contains non-canonical 2’5’-phosphodiester bonds. It is known for its role as an activator of stimulator of interferon genes (STING). The compound contains mixed linkages with both 2’5’ and 3’5’ linkages, which leads to increased thermal stability of human STING in a differential scanning fluorimetry assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML RR-S2 CDA (ammonium salt) is synthesized through a series of chemical reactions that involve the formation of cyclic dinucleotides with non-canonical 2’5’-phosphodiester bonds. The synthetic route typically involves the use of phosphoramidite chemistry to introduce the necessary linkages and modifications .
Industrial Production Methods
The industrial production of ML RR-S2 CDA (ammonium salt) involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The compound is then formulated into a solid form for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
ML RR-S2 CDA (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of ML RR-S2 CDA (ammonium salt) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of ML RR-S2 CDA (ammonium salt) include various derivatives with modified functional groups, which can enhance or alter the compound’s biological activity .
Scientific Research Applications
ML RR-S2 CDA (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cyclic dinucleotide signaling pathways and their role in cellular processes.
Biology: Employed in research on immune response modulation and the activation of STING pathways.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy and antiviral treatments.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products
Mechanism of Action
ML RR-S2 CDA (ammonium salt) exerts its effects by activating the STING pathway. The compound binds to the STING protein, leading to its activation and subsequent induction of type I interferon production. This activation triggers a cascade of immune responses, including the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and monocyte chemoattractant protein-1 .
Comparison with Similar Compounds
Similar Compounds
ADU-S100 (ammonium salt): Another STING activator with similar properties and applications.
MIW815 (ammonium salt): A compound with comparable STING activation capabilities
Uniqueness
ML RR-S2 CDA (ammonium salt) is unique due to its mixed linkages (2’5’ and 3’5’) and enhanced thermal stability, which make it a potent activator of the STING pathway. This unique structure allows for increased efficacy in inducing immune responses compared to other similar compounds .
Properties
Molecular Formula |
C20H30N12O10P2S2 |
|---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
VZYXAGGQHVUTHM-LJFXOJISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O.N.N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B10786553.png)
![N-[3-[3-[2-[4-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]cyclohexanecarboxamide](/img/structure/B10786555.png)
![N-[3-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide](/img/structure/B10786567.png)
![2-[2-(4-{[3-chloro-4-(3-chlorophenoxy)phenyl]amino}-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy]ethanol](/img/structure/B10786568.png)
![N-(1-benzylindazol-5-yl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B10786581.png)
![1-(1-Benzyl-4-piperidinyl)-4-(4-fluorophenyl)-5-[2-(amino)-4-pyrimidinyl]imidazole](/img/structure/B10786586.png)
![4-[(9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786590.png)
![4-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786595.png)
![N-[4-[[4-[(6,7-dimethoxyquinolin-4-yl)amino]phenoxy]methyl]phenyl]acetamide;hydrochloride](/img/structure/B10786597.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786603.png)
![2,6-difluoro-N-[3-[3-[2-(pyridin-3-ylamino)pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]benzamide;hydrochloride](/img/structure/B10786606.png)


![4-[5-[(3-methoxyphenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786627.png)
